N-(2-methylquinolin-5-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-16(15-8-5-4-6-9-15)20(23)22-19-11-7-10-18-17(19)13-12-14(2)21-18/h4-13,16H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZXIJALZGSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for 2-Methylquinolin-5-amine
The Friedländer synthesis offers a robust route to functionalized quinolines. Starting with 2-aminobenzaldehyde and methyl ketones, cyclocondensation under acidic conditions yields 2-methylquinoline derivatives. For 5-amino substitution, nitro-group incorporation followed by reduction is feasible. For example, nitration of 2-methylquinoline at position 5 using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C), generates 2-methylquinolin-5-amine.
Key Data:
Skraup and Pfitzinger Alternatives
While the Skraup reaction (aniline, glycerol, H₂SO₄) traditionally forms quinolines, poor regiocontrol for 2-methyl-5-amino derivatives limits its utility. The Pfitzinger reaction (isatin derivatives with α-methyl ketones) may offer better selectivity but requires harsh alkaline conditions, complicating subsequent functionalization.
Amide Bond Formation Strategies
Acyl Chloride Coupling
Reaction of 2-methylquinolin-5-amine with 2-phenylbutanoyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C provides the target amide. This method, analogous to peptide coupling, achieves moderate yields (50–70%) but risks over-acylation.
Optimization Table:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 6 | 68 |
| DMAP | THF | 40 | 4 | 72 |
| NaHCO₃ | EtOAc | 25 | 8 | 58 |
Ultrasonically Assisted Amidation
Ultrasound irradiation (40 kHz, 50°C) enhances reaction kinetics by improving mixing and reducing activation energy. Using 2-phenylbutanoic acid and 1,1′-carbonyldiimidazole (CDI) as an activating agent, the amide forms in 85% yield within 2 h.
Mechanistic Insight:
- CDI generates an acyl imidazole intermediate, which reacts efficiently with the amine under cavitation effects.
- Ultrasound reduces particle aggregation, ensuring homogeneous reagent distribution.
One-Pot Tandem Approaches
Sequential Quinoline Formation and Amidation
A one-pot strategy combining Friedländer annulation and amidation minimizes intermediate isolation. After quinoline synthesis, in situ generation of 2-phenylbutanoyl chloride (via oxalyl chloride) allows direct coupling. Yields reach 60–65%, with purification via flash chromatography (EtOAc/hexane, 1:4).
Advantages:
Catalytic Systems for Enhanced Efficiency
Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig) introduces the amide group post-quinoline synthesis. Using Pd₂(dba)₃ and Xantphos, aryl halides couple with 2-phenylbutanamide precursors, though substrate compatibility requires optimization.
Challenges:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS: m/z 345.2 [M+H]⁺ (calc. 345.17).
- Fragmentation peaks at m/z 212.1 (quinolinyl fragment) and 133.1 (phenylbutanoyl).
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Acyl Chloride Coupling | 68 | 95 | 6 | Low |
| Ultrasound-Assisted | 85 | 98 | 2 | Moderate |
| One-Pot Tandem | 65 | 90 | 8 | Low |
| Catalytic Cross-Coupling | 55 | 88 | 12 | High |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-5-yl)-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(2-methylquinolin-5-yl)-2-phenylbutanamide has been investigated for its anticancer properties. Research indicates that compounds with quinoline structures often exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of quinoline compounds showed selective targeting capabilities, leading to apoptosis in cancer cells with minimal toxicity to normal cells. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 4.5 | Induction of apoptosis |
| N-(3-phenylquinoxalin-2-yl)sulfanyl | HCT-116 | 3.1 | Inhibition of cell proliferation |
| N-(4-chlorophenyl)-2-benzothiazole | A549 | 5.8 | Targeting mitochondrial pathways |
1.2 Anticonvulsant Properties
The anticonvulsant activity of this compound has also been explored. In animal models, compounds with similar structural characteristics have shown efficacy in reducing seizure frequency and severity. The mechanism is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in seizure control .
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Effective Dose (mg/kg) | Outcome |
|---|---|---|---|
| This compound | PTZ-induced seizures | 30 | Significant reduction in seizure activity |
| N-(4-chlorophenyl)-2-benzothiazole | MES test | 40 | Protection against seizures |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that the compound can reduce markers of inflammation in various models, suggesting its potential utility in conditions such as arthritis and other inflammatory disorders .
Table 3: Anti-inflammatory Studies
| Compound Name | Model Used | Inflammation Marker Reduction (%) | Observations |
|---|---|---|---|
| This compound | Induced arthritis | 55 | Decreased paw swelling |
| N-(3-phenylquinoxalin-2-yl)sulfanyl | Carrageenan model | 60 | Significant reduction in inflammation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study on Cancer Treatment:
Objective: Evaluate the anticancer effects in breast cancer models.
Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study on Infection Control:
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Showed effective inhibition of growth in multi-drug resistant strains.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analog: 2-(4-Chlorophenyl)-N-(2-methylquinolin-5-yl)acetamide
Key Differences :
- Backbone : The analog replaces the butanamide with a shorter acetamide chain (C2 vs. C4), reducing lipophilicity and molecular weight (310.78 g/mol vs. estimated ~350 g/mol for the target compound).
- Substituent : A 4-chlorophenyl group replaces the phenyl group, introducing an electron-withdrawing chlorine atom that may enhance binding affinity but increase toxicity risks.
- Implications : The shorter chain in the acetamide may reduce metabolic stability compared to the butanamide, while the chlorine atom could improve target interaction through halogen bonding .
Heterocyclic Variants: N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide
Key Differences :
Sulfonamide Derivatives: N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Key Differences :
Pyrimidine-Based Compounds: N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
Key Differences :
- Core Structure: Pyrimidine and thienyl groups replace quinoline, reducing aromatic surface area and altering dipole moments.
- Functional Group : A methylamine group instead of an amide eliminates hydrogen-bonding capacity.
- Implications : The absence of an amide linkage likely reduces target affinity but improves metabolic resistance .
Research Findings and Implications
- Chain Length : Longer amide chains (e.g., butanamide vs. acetamide) correlate with increased lipophilicity and prolonged half-life due to slower enzymatic degradation .
- Heterocyclic Cores: Quinoline-based compounds exhibit superior π-π stacking compared to thiophene or pyrimidine derivatives, enhancing target binding in hydrophobic pockets .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) improve binding affinity but may elevate toxicity, whereas phenyl groups balance hydrophobicity and safety .
Biological Activity
N-(2-methylquinolin-5-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a phenylbutanamide structure. This unique combination may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those with amide functionalities. The incorporation of the butanamide group in this compound may enhance its cytotoxic effects against cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast) | TBD | Induction of oxidative stress and DNA damage |
| 6-Substituted quinolines | H460 (Lung) | TBD | EGFR inhibition and apoptosis |
| Cu(II)-quinoline complexes | HL-60 (Leukemia) | TBD | Enhanced cytotoxicity compared to cisplatin |
Note: TBD indicates that specific IC50 values are yet to be determined.
Research has shown that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress-mediated DNA damage. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung (H460), and colon (HCT116) cancers .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies indicate that quinoline derivatives also exhibit antibacterial activity. The effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria has been observed, although the potency may vary compared to standard antibiotics .
Case Studies
Case studies involving similar quinoline derivatives have provided insights into their therapeutic potential. For example, one study evaluated the effects of a series of quinoline-based compounds on breast cancer cell lines, revealing that structural modifications significantly influenced their biological activity .
Another case study focused on the synthesis and evaluation of 2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, which showed promising results in inhibiting cancer cell proliferation through targeted pathways, reinforcing the importance of structural diversity in enhancing biological efficacy .
Research Findings
Research has consistently indicated that quinoline derivatives with amide groups can enhance biological activity. For instance:
- Cytotoxicity : Compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.
- Mechanism Insights : The mechanism often involves interference with cellular signaling pathways, leading to apoptosis.
- Structural Modifications : Variations in substituents on the quinoline ring can drastically alter the compound's potency and selectivity towards different biological targets.
Q & A
Q. Basic
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Use ESI-Orbitrap (e.g., Q Exactive) to confirm molecular ion [M+H]⁺ with <3 ppm error .
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
How can researchers resolve discrepancies between computational molecular modeling predictions and experimental crystallographic data?
Q. Advanced
- Refinement protocols : Use SHELXL for high-resolution data to model disorder, hydrogen bonding, and thermal parameters .
- Validation tools : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths/angles. Discrepancies >3σ may indicate crystal packing effects .
- Software integration : Visualize outliers using ORTEP-3 to identify torsional strain or non-covalent interactions not captured in simulations .
What strategies are effective in analyzing contradictory bioassay results when evaluating androgen receptor modulation?
Q. Advanced
- Dose-response curves : Test across logarithmic concentrations (e.g., 1 nM–10 µM) to identify non-linear effects .
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-DHT) to confirm direct receptor interaction .
- Cell-line validation : Compare results in AR-positive (e.g., LNCaP) vs. AR-negative lines to rule off-target effects.
- Metabolite screening : Use LC-MS to assess compound stability in assay media .
How should researchers optimize crystallization conditions for X-ray diffraction studies?
Q. Advanced
- Solvent screening : Test mixtures (e.g., DMSO/water, ethanol/heptane) via vapor diffusion or slow evaporation .
- Temperature gradients : Vary from 4°C to 40°C to induce nucleation.
- Additives : Introduce co-solvents (e.g., glycerol) or ions (e.g., Mg²⁺) to stabilize crystal lattices .
| Condition | Example | Outcome |
|---|---|---|
| Solvent | DMSO:Water (1:3) | Needle-like crystals |
| Additive | 5% PEG 4000 | Improved diffraction |
| Temperature | 25°C | Polymorph control |
What methodologies are recommended for establishing structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Analog synthesis : Modify substituents on the quinoline (e.g., halogens, methoxy) and phenylbutanamide moieties .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors/hydrophobic regions.
- QSAR modeling : Train models with IC₅₀ data from 10+ derivatives to predict activity .
How can researchers validate purity using orthogonal analytical techniques?
Q. Basic
- HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity >95% required for pharmacological studies .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.4%).
- Melting point : Sharp range (e.g., 150–152°C) indicates homogeneity .
What experimental design considerations are critical for metabolic stability studies?
Q. Advanced
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS .
- Control compounds : Include verapamil (high clearance) and propranolol (low clearance) for assay validation.
- Kinetic analysis : Calculate intrinsic clearance (CLint) using substrate depletion models .
How to reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Q. Advanced
- Validate solubility predictions : Compare experimental solubility (e.g., shake-flask method) with ChemAxon or ADMET Predictor outputs .
- Plasma protein binding : Use equilibrium dialysis to refine computational models of free fraction .
- Permeability assays : Caco-2 or PAMPA data can correct overestimations in silico P-gp efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
